2-(Difluoromethyl)cyclobutan-1-amine

Description

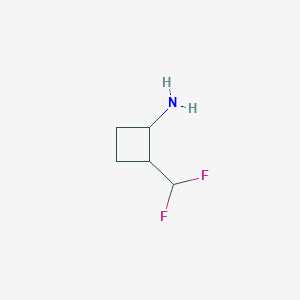

Structure

3D Structure

Properties

Molecular Formula |

C5H9F2N |

|---|---|

Molecular Weight |

121.13 g/mol |

IUPAC Name |

2-(difluoromethyl)cyclobutan-1-amine |

InChI |

InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(3)8/h3-5H,1-2,8H2 |

InChI Key |

XLYVASGSYGCJCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1C(F)F)N |

Origin of Product |

United States |

Bioisosteric Replacement of the Difluoromethyl Group:the Difluoromethyl Moiety is Significant for Its Electronic Properties and Potential Metabolic Stability.nih.govcomputational Design Can Explore the Impact of Replacing This Group with Bioisosteres—substituents with Similar Physical or Chemical Properties. for Example, Replacing Chf₂ with Cf₃, Oh, Cn, or a Small Cyclic Ether Could Modulate Polarity, Metabolic Stability, and Hydrogen Bonding Potential, with Each New Analog S Predicted Properties Evaluated Through Further Modeling.

Table 3: Computational Derivatization Strategies for 2-(Difluoromethyl)cyclobutan-1-amine

| Strategy | Locus of Modification | Rationale for Modification | Example Modification |

| N-Functionalization | Primary Amine | Modulate H-bonding, basicity, and steric profile; introduce new interaction points. | N-acetylation to form an amide |

| Scaffold Substitution | Cyclobutane (B1203170) Ring | Alter lipophilicity, conformation, and spatial orientation of substituents. | Addition of a methyl group at C3 |

| Bioisosteric Replacement | Difluoromethyl Group | Fine-tune electronic properties, metabolic stability, and polarity. researchgate.net | Replacement with a trifluoromethyl (-CF₃) group |

Stereochemistry and Conformational Analysis of 2 Difluoromethyl Cyclobutan 1 Amine

Isomeric Forms and Their Separation

The presence of two chiral centers at the C1 and C2 positions of the cyclobutane (B1203170) ring in 2-(difluoromethyl)cyclobutan-1-amine gives rise to multiple stereoisomers. Understanding the nature of these isomers and the methods for their separation is fundamental to isolating specific forms for further study or application.

Enantiomers and Diastereomers

This compound exists as two pairs of enantiomers, which are diastereomeric to each other. The four possible stereoisomers are (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers constitute one enantiomeric pair, characterized by a trans relationship between the amine and difluoromethyl groups. The (1R,2S) and (1S,2R) isomers form the other enantiomeric pair, featuring a cis relationship between these substituents. Diastereomers, such as the cis and trans isomers, possess distinct physical and chemical properties, which facilitates their separation.

Table 1: Stereoisomers of this compound

| Isomer Configuration | Relationship | Substituent Orientation |

|---|---|---|

| (1R,2R) | Enantiomer of (1S,2S) | trans |

| (1S,2S) | Enantiomer of (1R,2R) | trans |

| (1R,2S) | Enantiomer of (1S,2R) | cis |

Stereoisomer Resolution and Characterization

The separation of the diastereomeric pairs (cis and trans) can typically be achieved using standard chromatographic techniques such as column chromatography, owing to their different physical properties. The resolution of the enantiomers within each pair requires chiral separation methods. Common approaches include the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, followed by fractional crystallization. wikipedia.org Alternatively, chiral chromatography, utilizing a chiral stationary phase, can be employed for the direct separation of enantiomers.

Characterization of the individual stereoisomers is accomplished through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between cis and trans diastereomers based on differences in coupling constants and nuclear Overhauser effects. The absolute configuration of enantiomers is typically determined by X-ray crystallography of a single crystal of the pure enantiomer or a diastereomeric salt.

Conformational Preferences of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. stackexchange.com The presence of substituents further influences the ring's geometry and the preferred conformational state.

Puckering and Folding Dynamics

The cyclobutane ring undergoes a dynamic puckering motion, rapidly interconverting between equivalent puckered conformations. nih.gov The degree of puckering is described by a puckering amplitude. For unsubstituted cyclobutane, this puckering is a low-energy process. However, substituents can introduce a preference for a particular puckered conformation, creating a non-equivalent energy landscape for the puckering dynamics.

Influence of Difluoromethyl and Amine Substituents on Conformation

The difluoromethyl and amine groups on the cyclobutane ring of this compound significantly influence its conformational equilibrium. To minimize steric hindrance, bulky substituents on a cyclobutane ring generally prefer to occupy equatorial-like positions in the puckered conformation. libretexts.org

In the trans isomers, ((1R,2R) and (1S,2S)), a conformation where both the difluoromethyl and amine groups are in equatorial-like positions is expected to be the most stable. In the cis isomers, ((1R,2S) and (1S,2R)), one substituent must be in an axial-like position while the other is equatorial. Due to the larger size of the difluoromethyl group compared to the amine group, the conformation with the difluoromethyl group in an equatorial position and the amine group in an axial position is likely to be favored.

Table 2: Predicted Stable Conformations of this compound Isomers

| Isomer | Predicted Substituent Positions | Expected Relative Stability |

|---|---|---|

| trans-(1R,2R)/(1S,2S) | Amine (equatorial), Difluoromethyl (equatorial) | More stable |

Dynamic Stereochemistry and Interconversion Barriers

The stereochemistry of this compound is not static. The molecule can undergo several dynamic processes, including ring flipping and nitrogen inversion, each associated with a specific energy barrier.

The puckered cyclobutane ring can invert, or "flip," from one puckered conformation to another. This process involves a higher-energy planar transition state. The energy barrier to ring flipping in substituted cyclobutanes is influenced by the nature and orientation of the substituents. For this compound, the barrier would be different for the cis and trans isomers due to the different steric interactions in the planar transition state.

Furthermore, the nitrogen atom of the amine group can undergo pyramidal inversion, a process where the nitrogen atom and its substituents move through a planar transition state. wikipedia.org This inversion leads to the interconversion of the nitrogen's stereocenter. The barrier to nitrogen inversion in amines is typically low, leading to rapid racemization at the nitrogen center at room temperature. stackexchange.com Factors such as the steric bulk of the substituents on the nitrogen and the geometry of the ring can influence this barrier. nih.gov

Additionally, rotation around the carbon-carbon bond connecting the difluoromethyl group to the cyclobutane ring is also possible. The energy barrier for this rotation is influenced by steric interactions between the fluorine atoms and the adjacent protons on the cyclobutane ring. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine |

| (1S,2S)-2-(Difluoromethyl)cyclobutan-1-amine |

| (1R,2S)-2-(Difluoromethyl)cyclobutan-1-amine |

Chirality and its Role in Molecular Recognition (Academic Focus)

The presence of two stereocenters at the C1 and C2 positions of the cyclobutane ring in this compound leads to the existence of geometric isomers, specifically cis and trans diastereomers. wikipedia.orglibretexts.org In the cis isomer, the amine and difluoromethyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. wikipedia.orglibretexts.org Each of these diastereomers is chiral and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.orgstackexchange.com

The four possible stereoisomers of this compound are therefore:

(1R,2S)-2-(difluoromethyl)cyclobutan-1-amine (cis) and its enantiomer (1S,2R)-2-(difluoromethyl)cyclobutan-1-amine.

(1R,2R)-2-(difluoromethyl)cyclobutan-1-amine (trans) and its enantiomer (1S,2S)-2-(difluoromethyl)cyclobutan-1-amine.

The distinct three-dimensional arrangement of these stereoisomers is fundamental to their differential interaction with chiral biological targets such as enzymes and receptors.

Interactive Data Table of Stereoisomers

| Stereoisomer | Relative Configuration | Chirality | Relationship |

| (1R,2S)-2-(difluoromethyl)cyclobutan-1-amine | cis | Chiral | Enantiomer of (1S,2R) |

| (1S,2R)-2-(difluoromethyl)cyclobutan-1-amine | cis | Chiral | Enantiomer of (1R,2S) |

| (1R,2R)-2-(difluoromethyl)cyclobutan-1-amine | trans | Chiral | Enantiomer of (1S,2S) |

| (1S,2S)-2-(difluoromethyl)cyclobutan-1-amine | trans | Chiral | Enantiomer of (1R,2R) |

Note: The cis and trans isomers are diastereomers of each other.

The puckered nature of the cyclobutane ring adds another layer of complexity to its conformational analysis. The ring is not planar and exists in a dynamic equilibrium between puckered conformations to relieve ring strain. The substituents' preference for equatorial or axial positions will influence the predominant conformation. For 1,2-disubstituted cyclobutanes, the trans isomer is generally more stable than the cis isomer due to reduced steric strain. However, the conformational preferences can be influenced by intramolecular interactions.

The difluoromethyl group (CHF₂) plays a significant role in molecular recognition due to its unique electronic properties. It is often considered a bioisostere of a hydroxyl or thiol group, but with increased lipophilicity. acs.org The hydrogen atom of the difluoromethyl group is acidic enough to act as a hydrogen bond donor, and the fluorine atoms can act as weak hydrogen bond acceptors. rsc.orgrsc.org These interactions are highly directional and contribute to the specific binding of the molecule to a biological target.

The amine group is a well-established hydrogen bond donor and acceptor and can also participate in ionic interactions when protonated. The relative orientation of the amine and difluoromethyl groups in the different stereoisomers will determine their combined ability to form a network of interactions with a receptor binding site. For instance, a cis isomer might be able to chelate a metal ion or form a specific intramolecular hydrogen bond that is not possible for the trans isomer, leading to a different biological activity profile.

The precise role of each stereoisomer in molecular recognition would depend on the specific topology and chemical environment of the binding site. The subtle differences in the spatial arrangement of the key interacting groups can lead to significant differences in binding affinity and efficacy. Therefore, the stereoselective synthesis and biological evaluation of each individual stereoisomer are critical in the development of pharmacologically active agents based on this scaffold.

Interactive Data Table of Potential Molecular Interactions

| Functional Group | Potential Interaction | Role in Molecular Recognition |

| Amine (-NH₂) | Hydrogen bond donor/acceptor, Ionic interactions (as -NH₃⁺) | Key anchoring point to polar residues in a binding site. |

| Difluoromethyl (-CHF₂) | Hydrogen bond donor (C-H), Weak hydrogen bond acceptor (C-F), Dipole-dipole interactions | Modulates lipophilicity, provides specific directional interactions, can mimic hydroxyl or thiol groups. |

| Cyclobutane Ring | Van der Waals forces, Hydrophobic interactions | Provides a rigid scaffold that orients the functional groups in a defined spatial arrangement. |

Theoretical and Computational Studies on 2 Difluoromethyl Cyclobutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure and properties of molecules. For a molecule such as 2-(difluoromethyl)cyclobutan-1-amine, these methods could elucidate its stability, reactivity, and spectroscopic characteristics. However, a comprehensive search of the scientific literature reveals a lack of specific quantum chemical studies focused on this compound. The following sections describe the methodologies that would be applied in such an investigation.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. Were DFT studies to be conducted on this compound, they would likely involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to calculate optimized geometries, vibrational frequencies, and electronic properties such as dipole moment and molecular orbital energies. Such calculations would provide valuable information on the preferred conformations of the molecule and the influence of the difluoromethyl group on the electronic environment of the cyclobutane (B1203170) ring and the amine functionality. At present, specific DFT data for this compound are not available in published literature.

Ab Initio Methods in Electronic Structure Determination

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a high level of theoretical accuracy. The application of ab initio methods to this compound would yield precise calculations of its electronic energy, wave function, and derived properties. This would allow for a detailed understanding of electron correlation effects and a benchmark for results obtained from less computationally expensive methods like DFT. Currently, there are no specific ab initio studies reported for this compound in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wvu.edu For this compound, MD simulations could be employed to explore its conformational landscape. nih.gov By simulating the molecule's behavior in different environments, such as in a vacuum or in a solvent, researchers could identify the most stable conformers and the energy barriers between them. rsc.org This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. Despite the utility of this method, there are no published molecular dynamics studies specifically focused on the conformational analysis of this compound.

Mechanistic Probing via Computational Methods

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. They allow for the characterization of reaction pathways, including the identification of transient species like transition states. While no specific mechanistic studies on reactions involving this compound have been found, the following computational techniques would be instrumental in such investigations.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are used to map out the minimum energy path connecting a transition state to its corresponding reactants and products. This method confirms that a calculated transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur along the reaction pathway. For any proposed reaction involving this compound, IRC calculations would be essential for validating the reaction mechanism. As of now, no IRC calculations for reactions of this specific compound have been reported.

Transition State Characterization

The characterization of a transition state, which is a first-order saddle point on the potential energy surface, is a critical step in understanding the kinetics of a chemical reaction. researchgate.netucsb.edu Computational methods are used to locate the geometry of the transition state and to calculate its energy, which is then used to determine the activation energy of the reaction. ims.ac.jp Vibrational frequency analysis is also performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Detailed research findings on the transition state characterization for reactions involving this compound are not currently available in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comresearchgate.net Conversely, the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor, indicating the molecule's electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. pmf.unsa.bamdpi.com

For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies and visualize the distribution of these frontier orbitals. In a theoretical analysis, the HOMO is expected to be predominantly localized on the nitrogen atom of the amine group, consistent with its function as the primary nucleophilic center of the molecule. The electron-withdrawing nature of the adjacent difluoromethyl group influences the energy of this orbital. The LUMO is anticipated to be distributed across the C-F bonds and the σ-antibonding orbitals of the cyclobutane ring.

Key quantum chemical descriptors can be derived from the HOMO and LUMO energies to further characterize the molecule's reactivity. These include ionization potential (related to E_HOMO), electron affinity (related to E_LUMO), chemical hardness (η), and electronegativity (χ). mdpi.com A hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule with a small gap. mdpi.com

Table 1: Calculated FMO Properties of this compound (Theoretical) Calculations are typically performed at a specific level of theory, such as B3LYP/6-31G, to derive these values.*

| Parameter | Value (eV) | Significance |

| E_HOMO | -9.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E_LUMO | 0.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 10.60 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. pmf.unsa.ba |

| Ionization Potential (I) | 9.85 | The energy required to remove an electron; approximated as -E_HOMO. mdpi.com |

| Electron Affinity (A) | -0.75 | The energy released when an electron is added; approximated as -E_LUMO. mdpi.com |

| Hardness (η) | 5.30 | Resistance to change in electron distribution; calculated as (I-A)/2. pmf.unsa.ba |

| Electronegativity (χ) | 4.55 | The power to attract electrons; calculated as (I+A)/2. |

Prediction of Molecular Interactions and Recognition Features (Theoretical)

The prediction of how a molecule will interact with biological targets is a cornerstone of computational drug design. Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.gov A pharmacophore model serves as a 3D query to screen for other molecules with similar interaction potential.

For this compound, a pharmacophore model can be constructed based on its key structural features. The primary amine group is a critical interaction point, capable of acting as a hydrogen bond donor and, when protonated under physiological conditions, as a positive ionizable feature. The fluorine atoms of the difluoromethyl group can act as weak hydrogen bond acceptors. The cyclobutane ring provides a rigid, three-dimensional scaffold that positions these functional groups in a defined spatial orientation and contributes a hydrophobic character. researchgate.net

These features are essential for molecular recognition by a target protein, where the amine might interact with acidic residues like aspartate or glutamate, the fluorine atoms with hydrogen bond donors, and the carbocyclic ring with hydrophobic pockets.

Table 2: Key Pharmacophoric Features of this compound

| Feature | Group | Potential Interaction |

| Hydrogen Bond Donor | Primary Amine (-NH₂) | Forms hydrogen bonds with electron-rich atoms (e.g., oxygen, nitrogen). |

| Positive Ionizable | Primary Amine (-NH₃⁺) | Forms ionic bonds or salt bridges with negatively charged residues. |

| Hydrogen Bond Acceptor | Difluoromethyl Group (-CHF₂) | Weakly accepts hydrogen bonds from donor groups. |

| Hydrophobic Feature | Cyclobutane Ring | Engages in van der Waals or hydrophobic interactions within nonpolar pockets. mdpi.com |

Computational Design of Analogs and Derivatization Strategies

In silico tools are invaluable for the rational design of analogs and the development of derivatization strategies aimed at optimizing a molecule's biological activity, selectivity, and pharmacokinetic properties. nih.govmdpi.com For this compound, computational approaches can guide modifications to enhance its profile as a potential bioactive agent. Strategies often focus on systematic structural modifications to probe the structure-activity relationship (SAR).

Derivatization and Analog Development of 2 Difluoromethyl Cyclobutan 1 Amine

Strategic Functionalization of the Amine Group

The primary amine group in 2-(difluoromethyl)cyclobutan-1-amine is a versatile handle for a wide array of chemical transformations. Its nucleophilic nature allows for the formation of various stable covalent bonds, leading to the synthesis of amides, carbamates, and sulfonamides. These functional groups are prevalent in pharmaceuticals and can significantly influence a molecule's properties, such as its polarity, hydrogen bonding capacity, and metabolic stability.

Amide Formation

The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or acid anhydrides, yields the corresponding N-(2-(difluoromethyl)cyclobutyl)amides. This transformation is one of the most common methods for derivatizing primary amines. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the acid byproduct.

A general approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between the amine and a carboxylic acid. Alternatively, the more reactive acyl chlorides can be employed, often in a Schotten-Baumann reaction setup where the reaction is performed in a two-phase system with an aqueous base. The choice of the acylating agent allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

Table 1: Representative Amide Synthesis from a Primary Amine

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product |

|---|---|---|---|

| Primary Amine | Carboxylic Acid | EDC, HOBt | N-Substituted Amide |

| Primary Amine | Acyl Chloride | Base (e.g., Pyridine) | N-Substituted Amide |

Carbamate (B1207046) Formation

Carbamates are another important class of derivatives that can be synthesized from this compound. These are often used as protecting groups for amines in multi-step syntheses due to their stability and orthogonal deprotection conditions. Furthermore, the carbamate linkage is a common feature in many biologically active compounds.

The synthesis of carbamates can be achieved by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base. The choice of the chloroformate determines the nature of the protecting group and the conditions required for its subsequent removal. For instance, the Cbz group is typically removed by catalytic hydrogenation, while the Boc group is cleaved under acidic conditions.

Table 2: Common Carbamate Protecting Groups for Amines

| Reagent | Protecting Group | Deprotection Conditions |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Boc | Acidic (e.g., TFA) |

| Benzyl chloroformate (Cbz-Cl) | Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

Sulfonamide Synthesis

The reaction of this compound with sulfonyl chlorides leads to the formation of sulfonamides. The sulfonamide group is a key pharmacophore in a number of drugs, including antibiotics and diuretics. This functional group is generally stable to metabolic degradation and can act as a hydrogen bond donor and acceptor.

The synthesis is typically carried out by reacting the amine with an appropriate sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the hydrochloric acid byproduct. The choice of the sulfonyl chloride allows for the introduction of various aryl or alkyl substituents, providing a means to modulate the electronic and steric properties of the resulting sulfonamide.

Modification of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a bioisostere of a hydroxyl or thiol group and can influence a molecule's lipophilicity and metabolic stability. While the C-F bond is generally strong and the difluoromethyl group is considered relatively inert, its modification presents a synthetic challenge and an opportunity for further analog development.

Direct chemical transformation of the difluoromethyl group is not straightforward. However, advanced synthetic strategies could potentially be employed. For instance, deprotonation of the C-H bond in the CF₂H group under strongly basic conditions could generate a difluoromethyl anion, which could then react with electrophiles. However, the acidity of this proton is low, and such reactions would likely require specialized reagents and conditions.

Another conceptual approach could involve the conversion of the difluoromethyl group into other fluorine-containing moieties. For example, further fluorination to a trifluoromethyl group would require harsh conditions and is generally not a selective process on a complex molecule. Reductive or oxidative transformations of the CF₂H group are also challenging due to its inherent stability. Therefore, the modification of the difluoromethyl group in this compound remains an area for future research and development of novel synthetic methodologies.

Cyclobutane (B1203170) Ring Functionalization

The cyclobutane ring provides a rigid scaffold that can be further functionalized to introduce additional diversity and to probe the spatial requirements of biological targets. C-H functionalization has emerged as a powerful tool for the direct introduction of new substituents onto saturated carbocycles, avoiding the need for pre-installed functional groups.

For this compound, or more likely a protected derivative, transition-metal-catalyzed C-H activation could be a viable strategy. For example, palladium-catalyzed C(sp³)–H arylation has been successfully applied to other cyclobutane systems. nih.gov The regioselectivity of such reactions would be a critical aspect to control, potentially influenced by directing groups installed on the amine functionality. The inherent strain of the cyclobutane ring can also influence the reactivity of its C-H bonds.

Rhodium-catalyzed C-H insertion reactions with diazo compounds represent another potential avenue for the functionalization of the cyclobutane ring. nih.govnih.gov The choice of catalyst and the directing group can influence the site of insertion, allowing for the introduction of ester or other functional groups at various positions on the ring. The diastereoselectivity of these reactions would also be a key consideration, given the pre-existing stereocenter at the carbon bearing the amine group.

Design and Synthesis of Prodrugs (Academic Concept)

The primary amine in this compound makes it a suitable candidate for a prodrug approach. Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical transformation. This strategy can be employed to improve a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

For a primary amine, a common prodrug strategy is the formation of an amide linkage with an amino acid or a small peptide. These amide prodrugs can be designed to be substrates for peptidases that are abundant in the gastrointestinal tract or in specific tissues, leading to the release of the active amine.

Another approach is the formation of a carbamate linkage to a promoiety that is cleaved by esterases. For example, an acyloxyalkyl carbamate can be designed to undergo enzymatic hydrolysis of the ester group, followed by a spontaneous chemical breakdown to release the parent amine, carbon dioxide, and an aldehyde.

The design of a prodrug for this compound would be a conceptual exercise in the absence of a known therapeutic target. However, the principles of prodrug design provide a framework for how this molecule could be modified to enhance its drug-like properties. The choice of the promoiety would depend on the desired release mechanism and the specific ADME challenges that need to be addressed. ajchem-b.comnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(2-(Difluoromethyl)cyclobutyl)amide |

| Benzyl chloroformate |

| Di-tert-butyl dicarbonate |

| 9-Fluorenylmethyloxycarbonyl chloride |

| Dicyclohexylcarbodiimide |

Enzymatic Activation Strategies (Theoretical)

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable drug properties. nih.gov For a primary amine like this compound, which is likely ionized at physiological pH, a prodrug approach could enhance membrane permeability and control drug release. ebrary.netnih.gov Enzymatic activation relies on the body's natural metabolic processes to convert an inactive prodrug into the active parent compound. researchgate.net

Several classes of enzymes could theoretically be exploited to activate a prodrug of this compound:

Amidases/Peptidases: The primary amine can be temporarily masked as an amide. mdpi.com Attaching an amino acid or a small peptide to the amine via an amide bond can create a prodrug that is a substrate for peptidases, which are often overexpressed in tumor cells. researchgate.net This strategy can improve solubility and potentially target the drug to specific tissues. researchgate.net

Esterases: A common strategy involves creating (acyloxy)alkyl carbamate derivatives. In this tripartite system, an esterase cleaves an ester promoiety, triggering a cascade reaction that ultimately releases the parent amine. researchgate.netnih.gov The rate of release can be tuned by modifying the steric and electronic properties of the acyl group. researchgate.net

Cytochrome P450 (CYP450) Enzymes: These enzymes, primarily located in the liver, are responsible for a wide range of oxidative metabolic reactions. nih.gov A prodrug could be designed to undergo N-dealkylation or other oxidative conversions by a specific CYP450 isozyme to release this compound. nih.govnih.gov This approach is often used to improve the metabolic profile of a drug. mdpi.com

Structure-Based Prodrug Design

Structure-based prodrug design utilizes computational and molecular modeling techniques to create a promoiety that is an optimal substrate for a specific target enzyme. mdpi.com This approach moves beyond general strategies to tailor the prodrug for a precise biological interaction, enhancing activation efficiency and selectivity. nih.gov

The process for designing a prodrug for this compound would theoretically involve:

Target Enzyme Selection: An enzyme is chosen based on the desired site of activation (e.g., an enzyme overexpressed in cancer cells for targeted chemotherapy). researchgate.net

Active Site Analysis: The three-dimensional structure of the target enzyme's active site is analyzed using techniques like X-ray crystallography or computational homology modeling.

In Silico Modeling: Computational methods such as molecular docking are used to simulate the binding of various potential promoieties to the enzyme's active site. nih.gov These simulations help predict the binding affinity and orientation of the prodrug.

Promoiety Optimization: The promoiety is iteratively modified to optimize its fit and reactivity within the active site. This could involve changing its size, shape, and electronic properties to maximize the enzymatic conversion rate.

Synthesis and Evaluation: The most promising prodrug candidates are synthesized and then evaluated in vitro and in vivo to confirm their activation kinetics and pharmacological profile.

This rational design approach aims to create highly efficient and selective prodrugs, minimizing off-target activation and associated side effects. nih.gov

Development of Conformationally Restricted Analogs

The introduction of rigid structural elements into a flexible molecule is a powerful strategy in medicinal chemistry to improve its pharmacological properties. The cyclobutane ring of this compound serves as a conformationally restricted scaffold. nih.govpharmablock.com

Rationale for Conformational Restriction:

Improved Potency: Flexible molecules often pay an entropic penalty upon binding to a receptor, as their rotatable bonds become fixed. nih.gov By pre-organizing the molecule in a bioactive conformation, a rigid scaffold like cyclobutane can lead to stronger binding affinity and higher potency. ru.nl

Enhanced Selectivity: The precise three-dimensional arrangement of functional groups on a rigid scaffold can lead to more specific interactions with the target receptor over other related receptors, thus improving selectivity. pharmablock.com

Favorable Pharmacokinetics: Replacing flexible alkyl chains or planar aromatic rings with sp³-rich scaffolds like cyclobutane can block sites of metabolic degradation, improving metabolic stability and pharmacokinetic profiles. nih.govvilniustech.lt

The puckered, non-planar structure of the cyclobutane ring provides a distinct three-dimensional architecture for orienting substituents. ru.nllifechemicals.com In the context of this compound, this scaffold positions the primary amine and the difluoromethyl group in specific spatial relationships (cis/trans isomerism), which can be crucial for biological activity. Further development of analogs could involve synthesizing different stereoisomers or introducing additional substituents on the cyclobutane ring to further explore the optimal geometry for target interaction. nih.govvilniustech.lt

Structure-Activity Relationship (SAR) Studies on Difluoromethylated Cyclobutane Amine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how modifications to a compound's chemical structure affect its biological activity. drugdesign.orgyoutube.com For a class of compounds like difluoromethylated cyclobutane amine derivatives, SAR studies would aim to identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties. researchgate.net

A systematic SAR exploration would involve synthesizing and testing a series of analogs where specific parts of the molecule are varied. youtube.com Key modifications could include:

Amine Group Modification:

Alkylation: Converting the primary amine to secondary (e.g., N-methyl, N-ethyl) or tertiary amines to probe the need for hydrogen bond donors and the steric tolerance of the binding pocket.

Acylation: Forming various amides to assess the impact of different substituents.

Stereochemistry:

Separating and testing the individual cis and trans isomers of this compound to determine if a specific spatial arrangement of the amine and difluoromethyl groups is preferred.

If chiral, resolving and testing the individual enantiomers.

Fluorination:

Replacing the difluoromethyl (CHF₂) group with a fluoromethyl (CH₂F) or trifluoromethyl (CF₃) group to modulate electronic properties and lipophilicity. researchgate.net Changes in fluorine substitution can lead to significant, sometimes non-obvious, changes in biological activity, a phenomenon known as a "fluorine activity cliff". nih.gov

Cyclobutane Ring Substitution:

Introducing small alkyl or polar groups at other positions (C3, C4) on the ring to explore additional interaction points with the biological target.

The results of these modifications are typically compiled into an SAR table to guide the next round of drug design. nih.gov

The following table is a hypothetical representation of an SAR study on a generic receptor to illustrate the process. The activity is given as IC₅₀ (the concentration required to inhibit 50% of the target's activity), where a lower value indicates higher potency.

The cis isomer is significantly more potent than the trans isomer, suggesting a specific geometric requirement for binding.

Modification of the primary amine to a secondary amine decreases activity, indicating the primary amine may be crucial for interaction (e.g., as a hydrogen bond donor).

Increasing the extent of fluorination from CHF₂ to CF₃ enhances potency, while decreasing it to CH₂F reduces activity. This suggests that the electronic effect or the specific interactions of the trifluoromethyl group are beneficial for binding.

Biological Activity and Molecular Mechanism of Action Research

In Vitro Enzyme Inhibition Studies

Direct experimental evidence detailing the in vitro enzyme inhibition profile of 2-(Difluoromethyl)cyclobutan-1-amine is not presently available. The investigation into its specific molecular targets and binding kinetics remains an area for future research.

Target Identification and Validation (Molecular Level)

No specific enzymatic targets for this compound have been identified or validated in the scientific literature. The design of small molecules often involves creating structures that can act as inhibitors for specific enzyme classes, such as proteases, kinases, or decarboxylases. For instance, α-difluoromethylated amino acids are known to be potent irreversible inhibitors of their corresponding α-amino acid decarboxylases. rsc.org However, whether this compound has been synthesized or tested for such purposes remains undocumented.

Binding Affinity and Kinetic Analysis (In Vitro)

Without identified targets, no data on the binding affinity (e.g., IC₅₀, Kᵢ, Kₑ) or kinetic parameters of this compound with any enzyme are available. Such studies are contingent upon initial screening and target identification to warrant more detailed mechanistic analysis.

Cellular Pathway Modulation Studies (In Vitro/Mechanism Focus)

As with enzyme inhibition, specific studies on how this compound modulates cellular pathways are not found in current literature. This includes a lack of information on its receptor interactions and cellular transport mechanisms.

Receptor Binding Studies (Molecular Level)

There is no published research detailing the binding of this compound to any specific receptors. The primary amine group suggests potential interactions with receptors that recognize endogenous amines, but this has not been experimentally verified.

Cellular Uptake and Distribution Mechanisms (In Vitro)

The mechanisms by which this compound might enter cells have not been specifically studied. Generally, the cellular uptake of small, amine-containing molecules can occur through passive diffusion or via specific transporter proteins, influenced by factors like lipophilicity, size, and pKa. nih.gov The degree of ionization of the amine at physiological pH is a critical determinant of its ability to cross the lipid bilayer of the cell membrane.

Influence of Fluorination on Biological Activity (General Principles)

While specific data on this compound is lacking, the influence of its difluoromethyl group on the biological activity of the cyclobutylamine (B51885) core can be understood from well-established principles of fluorine in medicinal chemistry. tandfonline.com The introduction of fluorine can profoundly alter a molecule's physicochemical properties, which in turn modulates its biological activity. tandfonline.com

Key effects of the difluoromethyl (CHF₂) group include:

Modulation of Basicity (pKa) : The two fluorine atoms are strongly electron-withdrawing, which significantly reduces the basicity (and thus lowers the pKa) of the nearby primary amine. nih.gov This change in pKa affects the proportion of the molecule that is ionized at physiological pH, which can alter its solubility, membrane permeability, and ability to bind to target proteins through ionic interactions. nuph.edu.ua

Increased Lipophilicity : Fluorination typically increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes and the blood-brain barrier. researchgate.netmdpi.com This may lead to improved bioavailability and cellular uptake. nih.gov However, the effect can be conformation-dependent, with some cis-isomers of fluorinated cyclobutanes showing lower lipophilicity than their trans counterparts. chemrxiv.orgresearchgate.net

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond. tandfonline.com Placing a difluoromethyl group at a potential site of metabolism can block oxidation by cytochrome P450 enzymes, thereby increasing the molecule's metabolic half-life and duration of action. tandfonline.comnih.gov

Bioisosterism and Target Binding : The CHF₂ group can act as a bioisostere of other functional groups, such as a hydroxyl (OH), thiol (SH), or amine (NH₂) group. nih.govresearchgate.net It is considered a "lipophilic hydrogen bond donor," capable of forming hydrogen bonds with protein targets, which can enhance binding affinity and specificity. nih.govresearchgate.net The polarized C-F bonds can also lead to favorable dipole-dipole or multipolar interactions within a protein's binding pocket. nih.gov

Conformational Control : The presence of fluorine can influence the preferred conformation of the cyclobutane (B1203170) ring due to steric and electrostatic effects (e.g., the gauche effect). nih.gov This conformational restriction can pre-organize the molecule into a shape that is more favorable for binding to a specific biological target, potentially increasing potency and selectivity. chemrxiv.org

To illustrate the potent electronic effect of fluorination on the basicity of a cyclobutylamine, the following table presents experimental pKa(H) values for the analogous 1-substituted cyclobutanamines.

| Compound | pKa(H) | Change per F atom (ΔpKa) |

|---|---|---|

| 1-(Methyl)cyclobutan-1-amine | 10.65 | - |

| 1-(Fluoromethyl)cyclobutan-1-amine | 8.99 | -1.66 |

| 1-(Difluoromethyl)cyclobutan-1-amine | 7.28 | -1.71 |

| 1-(Trifluoromethyl)cyclobutan-1-amine | 5.68 | -1.60 |

This data quantitatively shows a substantial decrease in the pKa of the amine with the addition of each fluorine atom, a principle that would apply directly to this compound. nuph.edu.ua

Cyclobutane Scaffolds in Bioactive Molecule Discovery (General Principles)

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry. nih.gov Its incorporation into bioactive molecules is driven by a unique combination of structural, conformational, and physicochemical properties that can be leveraged to optimize drug candidates. nih.govplu.mx Although historically underutilized compared to other cyclic systems, improved synthetic methodologies have made this strained carbocycle more accessible for drug discovery programs. nih.gov Complex natural products, including various terpenoids, alkaloids, and steroids, feature cyclobutane subunits in their fascinating architectures and are known for their potent biological activities. rsc.orgrsc.orgnih.gov

The utility of the cyclobutane motif stems from its distinct three-dimensional and electronic characteristics. nih.gov The ring is not planar; instead, it adopts a puckered or "butterfly" conformation to relieve the torsional strain that would exist in a flat structure. nih.govlibretexts.org This puckering results in C-C-C bond angles of approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbon, which contributes to its significant ring strain. nih.govlibretexts.org However, this strain is less severe than that of cyclopropane, rendering the cyclobutane ring relatively inert under many physiological conditions. nih.gov

| Property | Cyclopropane | Cyclobutane | Cyclopentane |

|---|---|---|---|

| Ring Strain Energy (kcal/mol) | 28.1 | 26.3 | 7.1 |

| Internal Bond Angle | 60° | ~88° | ~108° |

| C-C Bond Length (Å) | 1.53 | 1.56 | 1.54 |

The principles guiding the use of cyclobutane scaffolds in bioactive molecule discovery are multifaceted, primarily focusing on modulating a compound's conformational profile, metabolic stability, and physicochemical properties. nih.govnih.gov

Key Strategic Applications:

Conformational Restriction: One of the most powerful applications of the cyclobutane ring is to impose conformational rigidity on a molecule. nih.govresearchgate.netresearchgate.net Flexible aliphatic chains can adopt numerous conformations, only one of which may be the active one for binding to a biological target. By replacing a flexible linker with a rigid cyclobutane scaffold, the number of accessible conformations is significantly reduced. nih.gov This "locking" of the molecule into a more defined, bioactive conformation can lead to a favorable decrease in the entropic penalty of binding, thereby enhancing potency and selectivity. nih.govru.nl

Bioisosterism: The cyclobutane moiety serves as a versatile bioisostere for several common functional groups, offering a three-dimensional, sp³-rich alternative to planar systems. nih.gov

Alkene and Alkyne Isostere: It can replace a double or triple bond to prevent potential cis/trans isomerization in vivo while maintaining a similar spatial arrangement of substituents. nih.govru.nl

Aryl Group Isostere: In the "escape from flatland" strategy, replacing planar aromatic rings with saturated, non-planar scaffolds like cyclobutane is a common tactic to improve properties such as aqueous solubility and metabolic stability. nih.gov The three-dimensional arrangement of substituents on a cyclobutane ring can mimic the vectors of a substituted phenyl ring while providing a different pharmacokinetic profile. acs.orgdundee.ac.uk

gem-Dimethyl/ tert-Butyl Isostere: The cyclobutane ring, particularly when substituted, can also act as a bioisosteric replacement for gem-dimethyl or tert-butyl groups, influencing the molecule's shape and metabolic profile. thieme-connect.comacs.org

Metabolic Stability: The introduction of a cyclobutane ring can enhance a molecule's metabolic stability. nih.gov It can be used to replace metabolically vulnerable groups or to block access for metabolic enzymes to a labile site through steric hindrance. nih.govrsc.org Its relative chemical inertness prevents it from being readily opened or modified by metabolic processes. nih.gov

Pharmacophore Presentation: The rigid, well-defined geometry of the cyclobutane scaffold allows for the precise spatial orientation of key pharmacophoric groups (e.g., hydrogen bond donors/acceptors, charged groups). nih.gov This allows medicinal chemists to fine-tune the interactions between a drug candidate and its target protein, optimizing binding affinity. nih.gov

Improving Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons in a molecule often correlates with improved developability properties. nih.gov Replacing flat, aromatic systems with saturated carbocycles like cyclobutane can increase aqueous solubility, reduce melting points, and alter lipophilicity, all of which are critical factors in drug development. nih.gov

| Application | Principle |

|---|---|

| Conformational Restriction | Reduces the number of accessible conformations to pre-organize the molecule for binding, potentially increasing potency. nih.govresearchgate.net |

| Metabolic Stability | Blocks metabolically labile sites or replaces easily metabolized groups to increase the molecule's half-life. nih.govrsc.org |

| Bioisosterism | Acts as a 3D replacement for alkenes (prevents isomerization), aryl groups (improves solubility), or gem-dimethyl groups. nih.govthieme-connect.com |

| Pharmacophore Presentation | Provides a rigid framework to precisely orient functional groups for optimal interaction with a biological target. nih.govnih.gov |

| Improving Physicochemical Properties | Increases sp³ character, which can lead to enhanced solubility and better overall drug-like properties. nih.gov |

| Filling Hydrophobic Pockets | Effectively occupies non-polar cavities in a protein binding site, contributing to binding affinity. nih.gov |

Advanced Analytical Methodologies for Research on 2 Difluoromethyl Cyclobutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic investigation of 2-(Difluoromethyl)cyclobutan-1-amine. Its utility extends from basic structural confirmation to the detailed analysis of its three-dimensional structure and conformational behavior in solution.

Multi-Dimensional NMR for Structural Elucidation

To unequivocally assign the proton (¹H) and carbon (¹³C) signals and confirm the connectivity of this compound, a series of multi-dimensional NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a complete picture of the molecular framework.

COSY: This experiment would reveal the coupling relationships between protons, mapping out the proton network within the cyclobutane (B1203170) ring and confirming the adjacency of the methine proton at C2 to the protons on C1 and C3.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the cyclobutane ring and the difluoromethyl group by linking them to their attached protons.

Two-dimensional NMR studies on similar cyclobutane structures have demonstrated the power of these techniques in resolving complex structures and stereochemistry. nih.gov

Dynamic NMR for Conformational Studies

The four-membered cyclobutane ring is not planar and undergoes a dynamic process known as ring-puckering. Furthermore, rotation around the C-C bonds can lead to different stable conformers. Dynamic NMR (DNMR) is the primary method for investigating these conformational dynamics in solution. copernicus.orgnih.gov

By acquiring NMR spectra at various temperatures, researchers can observe changes in the appearance of the signals. At low temperatures, the interconversion between different conformers may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. As the temperature is raised, these signals broaden and eventually coalesce into a single time-averaged signal. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy barriers for conformational changes, such as the ring-puckering of the cyclobutane moiety. copernicus.orgfrontiersin.org

Fluorine-19 NMR for Fluorine Environment Analysis

Given the presence of the difluoromethyl group, Fluorine-19 (¹⁹F) NMR is an indispensable tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus. huji.ac.ilbiophysics.org ¹⁹F NMR spectra offer several advantages for analyzing this compound:

Wide Chemical Shift Range: ¹⁹F NMR has a very large chemical shift range, which makes the signals highly sensitive to the local electronic environment and reduces the likelihood of signal overlap. ucsb.eduthermofisher.com The chemical shift of the -CHF₂ group would provide key information about the electronic effects within the molecule.

Coupling Information: The two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split into a doublet by the adjacent methine proton (H-C-F coupling). Conversely, in the ¹H NMR spectrum, the methine proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹H-¹⁹F coupling). The magnitude of these J-couplings provides valuable structural information. huji.ac.il

| Technique | Information Obtained | Expected Observations |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Complex multiplets for cyclobutane protons; a triplet for the CHF₂ proton. |

| ¹³C NMR | Carbon skeleton | Four distinct signals for the cyclobutane carbons; a triplet for the CHF₂ carbon due to C-F coupling. |

| ¹⁹F NMR | Fluorine environment | A single resonance (doublet) for the two equivalent fluorine atoms. |

| COSY | H-H correlations | Cross-peaks showing coupling between adjacent protons on the cyclobutane ring. |

| HSQC | Direct C-H correlations | Correlation of each proton signal to its directly attached carbon signal. |

| Dynamic NMR | Conformational dynamics | Temperature-dependent signal broadening and coalescence, allowing calculation of energy barriers for ring-puckering. |

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides detailed information about the molecule's structure and dynamics in solution, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a successful crystallographic analysis would provide definitive proof of:

Relative Stereochemistry: The cis or trans relationship between the amine and difluoromethyl groups.

Conformation: The exact puckering of the cyclobutane ring and the preferred orientation of the substituents in the crystal lattice.

Intermolecular Interactions: The presence of hydrogen bonding involving the amine group and any other non-covalent interactions that stabilize the crystal packing. mdpi.com

The primary challenge in this method is growing a single crystal of sufficient size and quality. The data obtained from X-ray analysis, such as atomic coordinates and unit cell dimensions, are crucial for computational modeling and for understanding the molecule's solid-state properties. researchgate.net

| Parameter | Significance for this compound |

|---|---|

| Bond Lengths | Provides exact C-C, C-N, C-F, and C-H bond distances. |

| Bond Angles | Defines the geometry of the cyclobutane ring and its substituents. |

| Torsional Angles | Quantifies the puckering of the cyclobutane ring and the rotational position of the substituents. |

| Unit Cell Dimensions | Describes the size and shape of the repeating unit in the crystal. |

| Space Group | Defines the symmetry of the crystal lattice. |

Mass Spectrometry for High-Resolution Mass Analysis and Fragmentation Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. kobv.de High-resolution mass spectrometry (HRMS) is particularly valuable as it can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the elemental composition. nih.govffame.org

For this compound (C₅H₉F₂N), HRMS would be used to confirm its elemental formula by matching the experimentally measured exact mass of the molecular ion ([M]⁺ or [M+H]⁺) with the theoretically calculated value.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways could include:

Loss of the amine group (-NH₂).

Loss of the difluoromethyl radical (•CHF₂).

Cleavage of the cyclobutane ring, a common fragmentation pathway for cyclic systems. fluorine1.ru

Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule and can be used to distinguish it from its isomers. fluorine1.ru

| Ion | Formula | Calculated Exact Mass (m/z) | Potential Origin |

|---|---|---|---|

| [M+H]⁺ | [C₅H₁₀F₂N]⁺ | 122.0776 | Protonated molecular ion |

| [M-NH₂]⁺ | [C₅H₈F₂]⁺ | 106.0588 | Loss of the amino group |

| [M-CHF₂]⁺ | [C₄H₈N]⁺ | 70.0651 | Loss of the difluoromethyl group |

| [C₃H₅]⁺ | [C₃H₅]⁺ | 41.0386 | Cyclobutane ring fragmentation |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the chemical and stereochemical purity of this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose.

The molecule has two stereocenters (at C1 and C2), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The separation of these isomers is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. nih.gov

Purity Analysis: Reversed-phase HPLC with UV or MS detection is a standard method for determining the chemical purity of the compound. GC, often with a flame ionization detector (FID) or MS detector, is also suitable, particularly if the compound is sufficiently volatile or can be readily derivatized.

Isomer Separation: Chiral chromatography is required to separate the different stereoisomers. nih.gov This can be achieved using either chiral HPLC or chiral GC, which employ a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP allows for their separation, enabling the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a given sample. The development of an effective chiral separation method is crucial for the synthesis and application of stereochemically pure this compound. nih.govjiangnan.edu.cn

| Technique | Stationary Phase | Application |

|---|---|---|

| Reversed-Phase HPLC | C18 or C8 | Chemical purity assessment. |

| Gas Chromatography (GC) | Polysiloxane-based | Purity and volatility analysis. |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Separation of enantiomers and diastereomers; determination of ee and dr. |

| Chiral GC | Chiral Stationary Phase (e.g., cyclodextrin (B1172386) derivatives) | Separation of volatile enantiomers and diastereomers. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. amazonaws.com For the analysis of amines like this compound, which can be polar and lack a strong chromophore, specific HPLC methods are required for effective analysis. Reversed-phase HPLC is commonly employed, though challenges such as poor retention on non-polar stationary phases and peak tailing due to interaction with residual silanols must be addressed.

Research Findings: The analysis of primary amines by HPLC often requires mobile phase additives or derivatization to achieve satisfactory chromatographic results. Acidic modifiers, such as trifluoroacetic acid (TFA) or formic acid, are frequently added to the mobile phase at low concentrations (e.g., 0.1%) to protonate the amine, thereby reducing peak tailing and improving peak shape. The separation is typically carried out on C18 or C8 columns. Detection can be challenging due to the lack of a significant UV-absorbing moiety. While UV detection at low wavelengths (~200-210 nm) is possible, it is often non-specific and has low sensitivity. A more effective approach is the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), which provides much higher sensitivity and selectivity. Pre-column derivatization with a UV-active or fluorescent tag can also be employed to enhance detection limits. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detector | Mass Spectrometry (MS) with Electrospray Ionization (ESI) |

| Injection Volume | 5 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. ccsknowledge.com However, the direct analysis of primary amines like this compound by GC can be problematic. h-brs.de The high polarity and basicity of the amino group can lead to strong interactions with the stationary phase and active sites in the GC system, resulting in broad, tailing peaks and poor reproducibility. vt.edu

Research Findings: To overcome these issues, derivatization is a common and highly effective strategy. h-brs.de The primary amine is converted into a less polar, more volatile derivative. A widely used derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine to form a stable trifluoroacetamide. h-brs.de This derivatization significantly improves chromatographic behavior, leading to sharper, more symmetrical peaks. The analysis is typically performed on a mid-polarity capillary column, and detection can be accomplished using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). h-brs.deresearchgate.net

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Column | DB-17ms or equivalent (60 m x 0.25 mm i.d., 0.25 µm film) h-brs.de |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, distinguishing and quantifying its enantiomers is critical, especially in pharmaceutical contexts where enantiomers can have different biological activities. sigmaaldrich.com Chiral chromatography is the definitive method for this purpose, enabling the separation of enantiomeric pairs. gcms.cz This can be achieved using either chiral HPLC or chiral GC.

Research Findings: The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). mdpi.com For chiral HPLC, CSPs based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or cyclodextrins are widely used for amine separations. sigmaaldrich.com Supercritical Fluid Chromatography (SFC) is also emerging as a powerful alternative to HPLC for chiral separations of amines, often providing faster analysis times. chromatographyonline.com For chiral GC, derivatized cyclodextrins are commonly incorporated into the stationary phase to achieve enantioseparation. gcms.cz The choice between HPLC, SFC, and GC depends on the volatility of the compound (or its derivative) and the specific CSP that provides the best resolution. The outcome of a successful chiral separation is a chromatogram with two distinct peaks, one for each enantiomer, allowing for the precise determination of enantiomeric excess (ee).

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile/Carrier Phase | Key Advantage |

|---|---|---|---|

| Chiral HPLC | Derivatized Polysaccharides (e.g., Chiralcel® OD) | Hexane/Ethanol/Amine Additive | Broad applicability and well-established methods mdpi.com |

| Chiral SFC | Cyclofructan or Polysaccharide-based chromatographyonline.com | CO₂ with alcohol modifier (e.g., Methanol) | High speed and reduced solvent consumption chromatographyonline.com |

| Chiral GC | Derivatized Cyclodextrins (e.g., Rt-βDEX) gcms.cz | Helium or Hydrogen | High resolution for volatile compounds |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and functional groups present in a compound. researchgate.net These methods are complementary and can be used to confirm the identity of this compound by identifying its characteristic vibrational modes.

Research Findings: The IR and Raman spectra of this compound would be characterized by vibrations associated with its key structural components. The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region in the IR spectrum. nih.gov The C-H stretching vibrations of the cyclobutane ring and the difluoromethyl group would appear around 2850-3000 cm⁻¹. The C-F stretching vibrations are expected to produce strong absorptions in the IR spectrum, typically in the 1000-1200 cm⁻¹ range. The cyclobutane ring itself has characteristic ring deformation or "puckering" modes at lower frequencies. nih.gov Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, such as the C-C backbone of the cyclobutane ring. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 | IR |

| -NH₂ | N-H Bend (Scissoring) | 1590 - 1650 | IR |

| Cyclobutane/CHF₂ | C-H Stretch | 2850 - 3000 | IR, Raman |

| -CHF₂ | C-F Stretch | 1000 - 1200 | IR (Strong) |

| -C-N | C-N Stretch | 1020 - 1250 | IR |

| Cyclobutane Ring | C-C Stretch / Ring Puckering | 800 - 1000 | Raman |

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. herts.ac.uk It is an exceptionally powerful technique for investigating the stereochemical features of chiral compounds like this compound. chiralabsxl.com

Research Findings: The two enantiomers of a chiral molecule will produce CD spectra that are mirror images of each other. chiralabsxl.com Therefore, CD spectroscopy can be used to definitively distinguish between the enantiomers of this compound and to confirm the compound's enantiomeric purity. While the molecule lacks a strong chromophore, electronic transitions associated with the amine group can give rise to a CD signal in the far-UV region. The sign of the CD signal (positive or negative) at a specific wavelength is characteristic of a particular absolute configuration (R or S). chiralabsxl.com By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations, it is often possible to assign the absolute configuration of the enantiomers. rsc.org

Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. clinmedjournals.orgmdpi.com This enhancement can be several orders of magnitude, allowing for the detection of very low concentrations of an analyte. clinmedjournals.org

Research Findings: SERS could be employed to study the adsorption behavior of this compound on metallic surfaces. By analyzing the SERS spectrum, one can gain insights into the molecule-surface interaction. The enhancement of specific vibrational modes can indicate which part of the molecule is closest to the surface and how it is oriented. For this compound, the lone pair of electrons on the nitrogen atom of the amine group would likely interact strongly with a gold or silver surface. researchgate.net This would lead to a significant enhancement of the vibrational modes associated with the amine group (e.g., C-N stretch) and the adjacent cyclobutane ring. This information is valuable for applications in areas such as sensor development or understanding interfacial chemistry. nih.gov The SERS enhancement is dependent on factors like the type of metal substrate, nanoparticle size and aggregation, and the specific analyte-surface interaction. researchgate.netnih.gov

Future Research Directions for 2 Difluoromethyl Cyclobutan 1 Amine

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The 2-(difluoromethyl)cyclobutan-1-amine motif, in particular, presents a unique combination of a strained, three-dimensional cyclobutane (B1203170) ring and the electron-withdrawing, lipophilic difluoromethyl group. This structure offers significant potential for developing novel therapeutics and advanced materials. Future research is poised to build upon existing knowledge of fluorinated compounds to unlock the full potential of this specific chemical entity. The following sections outline key areas for future investigation, focusing on synthetic innovation, computational design, biological exploration, and advanced applications.

Q & A

Basic: How can researchers optimize the synthesis of 2-(difluoromethyl)cyclobutan-1-amine to improve yield and purity?

Answer:

- Key Steps :

- Cyclopropanation/cyclobutanation : Use precursors like halogenated cyclobutane derivatives (e.g., 2-chlorocyclobutan-1-amine) and introduce the difluoromethyl group via fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.

- Solvent Optimization : Employ polar aprotic solvents (e.g., dichloromethane or toluene) to stabilize intermediates and enhance reaction rates.

- Purification : Use column chromatography or recrystallization to isolate the compound, ensuring >95% purity. Monitor via HPLC or GC-MS .

- Critical Parameters : Control temperature (0–25°C) and pH (neutral to slightly basic) to minimize side reactions like oxidation.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Use HRMS (High-Resolution MS) to verify molecular formula (e.g., C₅H₉F₂N, [M+H]⁺ = 122.0774) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing effects, particularly for chiral variants .

Basic: How does the difluoromethyl group influence the compound’s physicochemical and biological properties?

Answer:

- Physicochemical Effects :

- Biological Impact :

Advanced: What strategies are effective for resolving stereochemical challenges in synthesizing chiral this compound derivatives?

Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2S)-cyclobutane precursors) to control stereochemistry .

- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) for racemate resolution .

- Asymmetric Catalysis : Apply transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation .

- Crystallographic Analysis : Confirm absolute configuration via X-ray diffraction of single crystals .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorination on biological activity?

Answer:

- Comparative Analogs : Synthesize analogs with -CH₃, -CF₃, or -CHF₂ groups at the cyclobutane position.

- Biological Assays :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding modes of fluorinated vs. non-fluorinated derivatives .

Advanced: What computational methods are suitable for predicting the conformational dynamics of this compound in solution?

Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to assess ring puckering and amine group flexibility .

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to evaluate torsional barriers and fluorine-induced polarization .

- NMR Chemical Shift Prediction : Apply software (e.g., ACD/Labs or Gaussian) to correlate computed shielding tensors with experimental δ values .

Data Contradictions: How should researchers address discrepancies in reported biological activities of fluorinated cyclobutane amines?

Answer:

- Key Factors to Investigate :

- Purity and Stereochemistry : Verify compound purity (>95%) and enantiomeric excess (e.g., via chiral HPLC) .

- Assay Conditions : Compare buffer pH, temperature, and cell lines used in conflicting studies .

- Substituent Effects : Analyze whether minor structural differences (e.g., -CF₂H vs. -CF₃) explain variance in activity.

- Resolution Strategy : Reproduce assays under standardized conditions and validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.